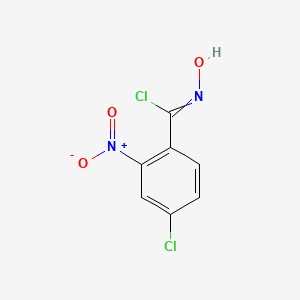
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride is an organic compound with the molecular formula C7H4Cl2N2O3 and a molecular weight of 235.02 g/mol . It is characterized by the presence of a chlorine atom, a nitro group, and a hydroxylamine group attached to a benzene ring. This compound is known for its white crystalline solid appearance and has a melting point of approximately 125-128°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Reagents: Hydroxylamine hydrochloride, a base (such as sodium hydroxide), and a chlorinating agent (such as thionyl chloride).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control.
Purification steps: Including recrystallization or distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution reactions: Where the chlorine atom can be replaced by other nucleophiles.
Reduction reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation reactions: The hydroxylamine group can be oxidized to a nitroso group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction: The major product is 4-chloro-2-amino-N-hydroxybenzimidoyl chloride.
Oxidation: The major product is 4-chloro-2-nitroso-N-hydroxybenzimidoyl chloride.
Scientific Research Applications
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrobenzaldehyde: Similar structure but lacks the hydroxylamine group.
4-Nitrobenzohydroximoyl Chloride: Similar structure but lacks the chlorine atom.
4-Chloro-2-nitrobenzaldoxime: Similar structure but lacks the hydroxylamine group.
Uniqueness
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride is unique due to the presence of both a chlorine atom and a hydroxylamine group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H4Cl2N2O3 |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
4-chloro-N-hydroxy-2-nitrobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl2N2O3/c8-4-1-2-5(7(9)10-12)6(3-4)11(13)14/h1-3,12H |
InChI Key |
HTGNASXZAJFHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


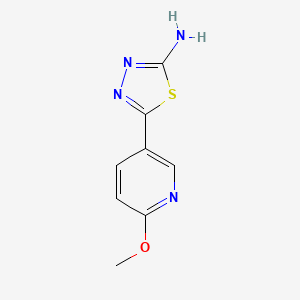
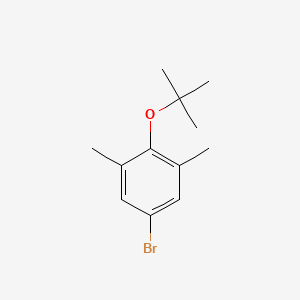
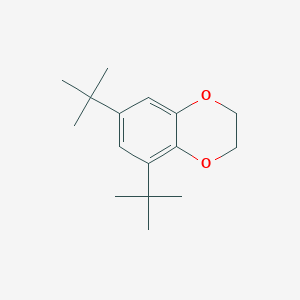
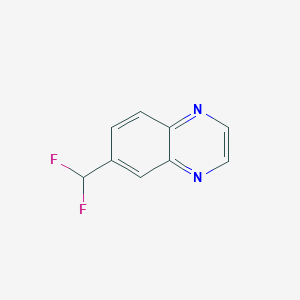

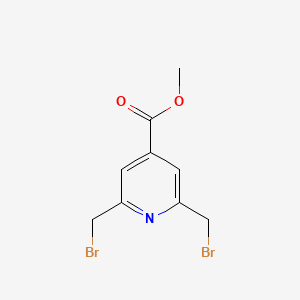
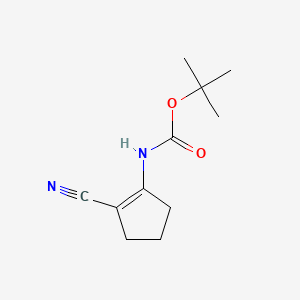
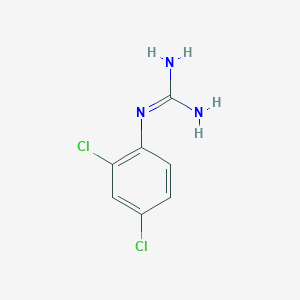
![2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)
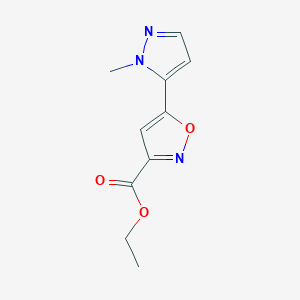

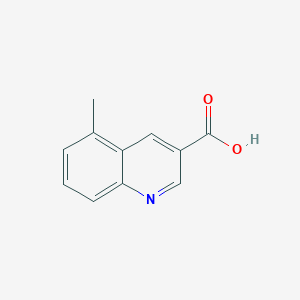
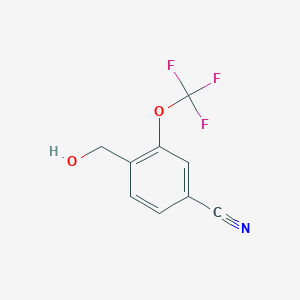
![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
